N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide
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Overview
Description
N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a 2,3-dichlorophenyl group attached to the prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: The reaction between cyclopentylamine and 3-(2,3-dichlorophenyl)prop-2-enoic acid or its derivatives under appropriate conditions to form the amide bond.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an inert solvent like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing similar synthetic routes as described above but optimized for large-scale production.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to reduce the double bond or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl moiety, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound may be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It is studied for its interactions with biological systems, including its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3-(3,4-dichlorophenyl)prop-2-enamide
- N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide
Uniqueness
N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity compared to its isomers
Properties
IUPAC Name |
(E)-N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c15-12-7-3-4-10(14(12)16)8-9-13(18)17-11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2,(H,17,18)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALWQBOMBLXOHP-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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